physical and chemical properties of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
physical and chemical properties of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. As a critical chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutics, particularly those targeting the central nervous system. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies for its characterization, ensuring a blend of theoretical knowledge and practical application.
Compound Identification and Structural Elucidation
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a chiral amine salt. The stereochemistry at the alpha-carbon is of the (S)-configuration, a crucial determinant in its biological activity when incorporated into a larger pharmacophore.
| Identifier | Data |
| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride |
| CAS Number | 1000878-48-7; 1375474-27-3 |
| Molecular Formula | C₈H₁₀Cl₂FN |
| Molecular Weight | 210.07 g/mol |
| Canonical SMILES | CC(C1=C(C=CC=C1Cl)F)N.Cl |
| InChI Key | WLQXZWHHERXWHA-UHFFFAOYSA-N.Cl |
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and biological uptake.
Physical State and Appearance
Based on analogous compounds, (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is expected to be a white to off-white crystalline solid at standard temperature and pressure.
Melting Point
Solubility
Solubility is a key parameter influencing the bioavailability and formulation of a drug substance. The hydrochloride salt form of this amine is expected to enhance its aqueous solubility compared to the free base. Detailed solubility studies in various pharmaceutically relevant solvents are crucial. The shake-flask method is a reliable technique for determining equilibrium solubility.[1][2][3][4]
pKa
The acid dissociation constant (pKa) of the protonated amine is a critical parameter that governs the extent of ionization at a given pH. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa of the ammonium group is expected to be in the range of 9-11, typical for primary amine hydrochlorides.
Chemical Properties and Reactivity
Stability and Storage
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is generally stable under standard laboratory conditions. However, as a hygroscopic substance, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption.[5] It should be kept away from strong oxidizing agents and bases.
Reactivity Profile
The primary amine group is the most reactive site, susceptible to nucleophilic addition and substitution reactions. It can react with aldehydes, ketones, and acylating agents. The aromatic ring can undergo electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will influence the regioselectivity of such reactions.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.
-
Methine Proton (-CH): A quartet adjacent to the methyl group and coupled to the amine protons.
-
Methyl Protons (-CH₃): A doublet in the aliphatic region (typically δ 1.5-2.0 ppm) due to coupling with the methine proton.
-
Amine Protons (-NH₃⁺): A broad singlet in the downfield region, the chemical shift of which can be concentration and solvent-dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to fluorine and chlorine will show characteristic coupling (C-F) and electronic effects.
-
Methine Carbon (-CH): A signal in the aliphatic region (typically δ 40-60 ppm).
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (typically δ 15-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt.
-
C-H Stretching (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-H Bending: A peak around 1500-1600 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-F Stretching: Absorptions in the fingerprint region, typically below 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The mass spectrum of the free base would show a molecular ion peak at m/z corresponding to the molecular weight of C₈H₉ClFN (173.04). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M+ peak is expected due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[6][7][8]
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 174.04804 |
| [M+Na]⁺ | 196.02998 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. These protocols are designed to be self-validating and are based on established analytical principles.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid crystalline sample using a capillary melting point apparatus.[9][10][11][12]
Diagram of Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry crystalline solid is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[11]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: The sample is heated rapidly to get an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow.
Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the equilibrium solubility of the compound in a given solvent, a standard method for assessing the thermodynamic solubility of pharmaceutical compounds.[1][2][3][4][13]
Diagram of Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations.
-
Reporting: The solubility is reported in units of mg/mL or mol/L.
Spectroscopic Sample Preparation and Analysis
5.3.1. NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[14]
-
The solution is then transferred to a clean, dry 5 mm NMR tube.[14]
-
If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]
-
For chiral purity analysis, a chiral derivatizing agent can be added to form diastereomers that can be distinguished by NMR.[15][16][17]
5.3.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
5.3.3. Mass Spectrometry (Electrospray Ionization - ESI)
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
The solution is infused directly into the mass spectrometer or injected via an HPLC system.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Applications in Drug Discovery and Development
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride serves as a valuable chiral intermediate in the synthesis of a wide range of pharmacologically active molecules. The specific substitution pattern on the phenyl ring and the stereochemistry of the ethylamine side chain are often key to achieving high potency and selectivity for biological targets. Its use is particularly prevalent in the development of drugs for neurological disorders.
Safety and Handling
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Avoid inhalation of dust and contact with skin and eyes.[5][18] In case of contact, rinse the affected area with plenty of water.[19] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][18][19][20][21][22]
Conclusion
This technical guide has provided a detailed overview of the known physical and chemical properties of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride and has outlined standardized protocols for the determination of its key characteristics. A thorough understanding and application of these principles are essential for researchers and scientists working with this important chiral building block in the pursuit of new and improved therapeutics.
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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